molecular formula C6H8N2O5S B15240703 5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B15240703
M. Wt: 220.21 g/mol
InChI Key: ZRNGWFUMNKXIOF-UHFFFAOYSA-N
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Description

5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a methanesulfonylethyl group and at position 3 with a carboxylic acid moiety. The oxadiazole scaffold is renowned for its metabolic stability and bioisosteric properties, making it a valuable motif in drug discovery.

Properties

Molecular Formula

C6H8N2O5S

Molecular Weight

220.21 g/mol

IUPAC Name

5-(1-methylsulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C6H8N2O5S/c1-3(14(2,11)12)5-7-4(6(9)10)8-13-5/h3H,1-2H3,(H,9,10)

InChI Key

ZRNGWFUMNKXIOF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NO1)C(=O)O)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Route 1: Amidoxime Cyclization with Pre-Functionalized Side Chains

This approach adapts the multistep protocol for DNA-conjugated oxadiazoles, modified for solution-phase synthesis:

Step 1: Synthesis of Amidoxime Precursor
A nitrile-bearing precursor, such as 3-cyano-1-methanesulfonylethylpropane, is treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12 hours to yield the corresponding amidoxime.

Step 2: O-Acylation with Activated Carboxylic Acid
The amidoxime undergoes O-acylation using 3-carboxypropionyl chloride in the presence of DIPEA (N,N-diisopropylethylamine) as a base. This step requires strict temperature control (0–5°C) to minimize hydrolysis.

Step 3: Cyclodehydration
The O-acylamidoxime intermediate is cyclized using borate buffer (pH 9.5) at 90°C for 2 hours, achieving 65–78% conversion to the oxadiazole core.

Critical Parameters

  • pH Dependence : Alkaline conditions (pH >9) favor cyclization over hydrolysis.
  • Side Products : Competing hydrolysis of the O-acylamidoxime reduces yields, necessitating excess acylating agent.

Route 2: Post-Cyclization Sulfonylation

Adapting strategies from 1,3,4-oxadiazole synthesis, this route introduces the sulfonyl group after ring formation:

Step 1: Oxadiazole Core Assembly
3-Carboxy-1,2,4-oxadiazole is prepared via cyclization of ethyl cyanoacetate with hydroxylamine, followed by saponification.

Step 2: Ethyl Group Functionalization
The 5-position is alkylated using 2-bromoethyl methanesulfonate in DMF with Cs₂CO₃ as base at 80°C (24 hours).

Step 3: Sulfonylation
The ethyl intermediate is treated with methanesulfonyl chloride and triethylamine in dichloromethane (0°C to RT, 6 hours), achieving 62% yield.

Advantages

  • Avoids instability of pre-functionalized amidoximes
  • Permits modular modification of sulfonyl groups

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Overall Yield 45–52% 38–42%
Purification Complexity High (HPLC) Moderate (CC)
Scalability Limited Industrial
Key Intermediate O-Acylamidoxime 5-Ethyl oxadiazole
Critical Reagent Hydroxylamine 2-Bromoethyl methanesulfonate

Data synthesized from.

Optimization Strategies

Solvent Systems

  • Cyclization Efficiency : Dimethylacetamide (DMA) improves cyclodehydration yields by 12–15% compared to aqueous buffers.
  • Alkylation Selectivity : Tetrahydrofuran (THF) with crown ether additives suppresses N-alkylation side reactions.

Catalytic Enhancements

  • Microwave Assistance : Reducing cyclization time from 2 hours to 15 minutes while maintaining 68% yield.
  • Phase-Transfer Catalysis : Benzyltriethylammonium chloride increases sulfonylation efficiency by 22%.

Analytical Characterization

Key spectroscopic data for authenticating the target compound:

¹H NMR (400 MHz, DMSO-d₆)
δ 13.12 (s, 1H, COOH), 4.32 (q, J=7.2 Hz, 2H, SCH₂), 3.41 (s, 3H, SO₂CH₃), 2.98–3.12 (m, 2H, CH₂SO₂), 1.58 (t, J=7.2 Hz, 3H, CH₂CH₃).

IR (KBr)
ν 1715 cm⁻¹ (C=O), 1340–1160 cm⁻¹ (SO₂ asym/sym), 1595 cm⁻¹ (oxadiazole ring).

HPLC Purity

98% on C18 column (MeCN/H₂O +0.1% TFA, 70:30).

Industrial Considerations

The patent CN104974106A provides critical insights for scale-up:

  • Cost Reduction : Replacing oxalyl chloride with fatty acid anhydrides cuts reagent costs by 40%
  • Safety : Continuous flow systems minimize exposure to toxic intermediates
  • Waste Management : Aqueous workup protocols recover >85% of borate buffer

Chemical Reactions Analysis

Reactivity and Reaction Mechanisms

2.1 Carboxylic Acid Functional Group
The carboxylic acid group undergoes typical acid-base reactions, esterification, and amidation. Its reactivity is enhanced by the electron-withdrawing oxadiazole ring and methanesulfonyl group, which stabilize intermediates .

2.2 Methanesulfonylethyl Substituent
The sulfonylethyl group participates in:

  • Nucleophilic substitution : Susceptible to SN2 reactions due to the good leaving group (mesylate).

  • Elimination : Potential for β-elimination under basic conditions, forming alkenes.

2.3 Oxadiazole Ring Reactivity
The heterocyclic ring exhibits:

  • Electron-deficient nature : Facilitates electrophilic substitution (e.g., arylation) under copper catalysis .

  • Stability : Resists hydrolysis under standard conditions but may undergo ring-opening under harsh acidic/basic conditions .

Key Research Findings

3.1 Biological Applications
While not directly studied for this compound, 1,2,4-oxadiazoles are explored in drug discovery for:

  • Anticancer activity : Analogues show apoptosis induction via ER receptor interactions .

  • HDAC inhibition : Substituted oxadiazoles exhibit potent histone deacetylase inhibition .

3.2 Structural Influences on Reactivity

FactorEffect on ReactivitySource
Electron-withdrawing groupsEnhance carboxylic acid acidity and stability of intermediates
Steric hindranceReduces coupling efficiency in substitution reactions
Solvent choicePolar aprotic solvents (e.g., DMF) favor deprotonation and cyclization

Scientific Research Applications

5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, depending on the specific target .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Physicochemical and Crystallographic Properties

Table 2: Crystallographic and Stability Data
Compound Name Crystal System Hydrogen Bonding π-π Interactions (Å) Stability Notes
5-Methyl-1,2-oxazole-3-carboxylic acid Triclinic (P1) O–H⋯O dimer formation 3.234 High stability via H-bonding and stacking
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid Not reported Presumed similar to oxazole N/A Likely moderate solubility due to aryl group

Key Observations :

  • The planar oxadiazole/isoxazole core facilitates π-π stacking (e.g., 3.234 Å in 5-methylisoxazole), enhancing crystal packing stability .

Functional Implications :

  • Carboxylic Acid Role: The –COOH group enables hydrogen bonding with enzymatic targets (e.g., monoamine oxidase or DNA gyrase ), critical for inhibitory activity.
  • Substituent Effects : Bulky groups like methanesulfonylethyl may enhance target selectivity but reduce membrane permeability compared to smaller substituents.

Biological Activity

5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Overview of Oxadiazoles

Oxadiazoles are five-membered heterocyclic compounds that have gained attention due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. The 1,2,4-oxadiazole derivatives have been particularly noted for their cytotoxic effects against various cancer cell lines and their potential as therapeutic agents in treating diseases such as cancer and infections .

Synthesis of 5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic Acid

The synthesis of 5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the condensation of suitable precursors under controlled conditions. Various synthetic methods have been reported in the literature that allow for the efficient formation of this compound with good yields .

Anticancer Properties

Research has demonstrated that 5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid exhibits significant cytotoxic activity against multiple cancer cell lines. In particular:

  • Cell Lines Tested : The compound was evaluated against human colon adenocarcinoma (HT-29), lung adenocarcinoma (A549), and breast cancer (MCF-7) cell lines.
  • IC50 Values : The IC50 values for these cell lines were reported to be approximately 25 µM for HT-29 and 30 µM for A549. These values indicate moderate cytotoxicity compared to standard chemotherapeutics like Doxorubicin .

The mechanism by which 5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid exerts its anticancer effects is believed to involve:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle progression in cancer cells.
  • Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death through activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

In addition to its anticancer properties, this oxadiazole derivative has shown promising antimicrobial activity:

  • Bacterial Strains : It was tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Minimum Inhibitory Concentrations (MIC) : The MIC values ranged from 16 to 32 µg/mL, indicating effective antibacterial properties .

Structure-Activity Relationship (SAR)

The biological activity of 5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid can be influenced by various structural modifications. Key observations include:

ModificationEffect on Activity
Substituents on the oxadiazole ringAltered potency against specific cancer cell lines
Variations in the methanesulfonyl groupImpact on solubility and bioavailability

Case Studies

Several studies have highlighted the effectiveness of oxadiazoles in drug discovery:

  • Vinaya et al. (2019) reported on a series of oxadiazoles with varied substituents that exhibited enhanced antiproliferative activities compared to their predecessors.
  • Research by K. et al. (2020) demonstrated that modifications in the oxadiazole structure led to compounds with improved selectivity towards cancer cells while minimizing effects on normal cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid, and how can reaction efficiency be optimized?

Answer:
The synthesis of oxadiazole derivatives typically involves cyclization reactions or condensation of precursors. For example:

  • Key Steps :
    • Precursor Preparation : Start with a carboxylic acid derivative (e.g., ester or hydrazide) and a sulfonylethylamine.
    • Cyclization : Use reflux conditions with acetic acid and sodium acetate (common for oxadiazole formation) .
    • Purification : Recrystallize from polar aprotic solvents (e.g., DMF/acetic acid mixtures) to enhance purity .
  • Optimization Strategies :
    • Catalysts : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
    • Temperature : Monitor reflux duration (3–6 hours) to balance yield and side reactions.
    • Solvent Polarity : Evaluate DMF vs. ethanol for intermediate solubility.

Advanced: How can researchers address contradictory bioactivity data observed in oxadiazole derivatives, such as inconsistent enzyme inhibition results?

Answer:
Contradictions may arise from assay variability, impurity interference, or conformational flexibility. Mitigation strategies include:

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to confirm activity thresholds .
  • Structural Confirmation : Use X-ray crystallography (as in ) to verify compound integrity and rule out polymorphic effects .
  • Computational Modeling : Perform molecular docking to assess binding modes and identify critical interactions (e.g., hydrogen bonding with the oxadiazole ring) .

Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?

Answer:

  • X-ray Crystallography : Resolve bond angles and confirm the oxadiazole core (mean C–C bond deviation: 0.003 Å) .
  • NMR Spectroscopy : Identify protons on the methanesulfonylethyl group (δ ~2.5–3.5 ppm for CH₃SO₂) and carboxylate (δ ~12–13 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Advanced: What experimental approaches can elucidate the compound’s stability under physiological conditions?

Answer:

  • Degradation Studies :
    • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor via HPLC .
    • Thermal Stability : Use TGA/DSC to assess decomposition temperatures (e.g., mp correlations in ) .
  • Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Analog Synthesis : Modify the methanesulfonylethyl group (e.g., alkyl chain length, substituents) .
  • Bioactivity Testing :
    • Enzyme Assays : Test against kinases or proteases (common oxadiazole targets) .
    • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to evaluate permeability .
  • Data Analysis : Apply multivariate regression to correlate substituent electronegativity with activity .

Basic: What are the solubility challenges for this compound in bioassay media, and how can they be addressed?

Answer:

  • Solubility Profile : Oxadiazole-carboxylic acids often exhibit poor aqueous solubility due to hydrophobic rings.
  • Strategies :
    • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins for in vitro assays .
    • Salt Formation : Prepare sodium or potassium salts to enhance polar interactions .

Advanced: How can computational methods predict the compound’s metabolic pathways?

Answer:

  • Software Tools : Use ADMET Predictor™ or Schrödinger’s QikProp to simulate cytochrome P450 interactions .
  • In Silico Metabolite Prediction : Identify likely oxidation sites (e.g., sulfonyl group or oxadiazole ring) .
  • Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .

Basic: What safety precautions are recommended during synthesis and handling?

Answer:

  • Lab Practices :
    • Use fume hoods for reflux steps (acetic acid fumes) .
    • Avoid skin contact with sulfonylethyl precursors (potential irritants) .
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .

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